molecular formula C9H14N2O2 B13275352 1-(3-Amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

1-(3-Amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13275352
M. Wt: 182.22 g/mol
InChI Key: PRDQUKBYBVZIKM-UHFFFAOYSA-N
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Description

1-(3-Amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a high-purity chemical building block belonging to the class of 1H-pyrrole-2,5-diones, also known as maleimides. This compound features a reactive primary amine group, making it highly valuable for conjugation and further chemical synthesis, particularly in the development of novel bioactive molecules. Researchers are exploring its potential across multiple therapeutic areas, as the 1H-pyrrole-2,5-dione core is a recognized privileged structure in medicinal chemistry. Compounds based on this scaffold have demonstrated significant cholesterol absorption inhibition activity, potentially suppressing the formation of macrophage-derived foam cells and inflammatory response, key factors in atherosclerotic lesion development . Furthermore, substituted 1H-pyrrole-2,5-dione derivatives have shown promising anxiolytic activity in vivo, impairing coordination and exhibiting effects in validated models like the light/dark box and elevated plus-maze tests . The structural motif is also under investigation for its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures . This reagent is intended for research and development purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-amino-2,2-dimethylpropyl)pyrrole-2,5-dione

InChI

InChI=1S/C9H14N2O2/c1-9(2,5-10)6-11-7(12)3-4-8(11)13/h3-4H,5-6,10H2,1-2H3

InChI Key

PRDQUKBYBVZIKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CN1C(=O)C=CC1=O

Origin of Product

United States

Biological Activity

1-(3-Amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 1558315-00-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula: C9H14N2O2
  • Molecular Weight: 182.22 g/mol
  • Structure: The compound features a pyrrole ring with an amino side chain that may influence its biological activity.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has shown promise in various studies.

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives as tyrosine kinase inhibitors, which are crucial in cancer therapy. For instance:

  • Inhibition of Cancer Cell Lines: A related study on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with growth inhibition concentrations (GI50) around 1.01.6×108 M1.0-1.6\times 10^{-8}\text{ M} . This suggests that similar compounds may also exhibit potent anticancer properties.

The proposed mechanism involves the interaction of these compounds with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. Molecular docking studies have shown that these interactions lead to stable complex formation, which is critical for their inhibitory effects on tumor growth .

Case Studies and Research Findings

A table summarizing key findings from various studies on pyrrole derivatives is presented below:

Study ReferenceCompound TestedBiological ActivityNotes
Dubinina et al. (2007)4-amino-3-chloro-1H-pyrrole-2,5-dioneAntitumor (GI50 ~ 1.01.6×108 M1.0-1.6\times 10^{-8}\text{ M})Effective against colon cancer cell lines
Garmanchuk et al. (2013a)Various pyrrole derivativesInhibition of tumor growth in vivoDemonstrated low toxicity and antioxidant properties
Kuznietsova et al. (2016)4-amino derivativesAntioxidant activitySupports potential for therapeutic applications

Synthesis Methods

The synthesis of 1-(3-amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of appropriate amines with pyrrole derivatives under controlled conditions to yield the desired product .

Comparison with Similar Compounds

U-73122 and U-73343 (Phospholipase C Inhibitors)

  • Structure: U-73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) shares the pyrrole-dione core but features a hexyl chain linked to a steroidal methoxyestratrienylamino group. U-73343, its inactive analog, replaces the pyrrole-dione with a pyrrolidine-dione.
  • Activity : U-73122 inhibits phospholipase C (PLC), suppressing neutrophil activation and calcium signaling, while U-73343 lacks this activity .
  • Comparison: The amino-dimethylpropyl group in the target compound may influence PLC interaction differently due to its smaller size and hydrophilic nature compared to U-73122’s bulky, lipophilic substituent.

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

  • Structure : Features chloro and fluorophenyl substituents on the pyrrole-dione.
  • Application : Used as a pesticide (fluoroimide) .

Bisindolylmaleimide (Protein Kinase C Inhibitor)

  • Structure : 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione contains indole substituents.
  • Activity : Inhibits protein kinase C (PKC) with a molecular weight of 399.4 and moderate lipophilicity (XLogP3: 2.3) .
  • Comparison : The target compound’s simpler structure (estimated MW ~183.2 g/mol) likely improves solubility and bioavailability compared to the bisindolylmaleimide, but its lack of bulky aromatic groups may limit kinase affinity.

Preparation Methods

General Synthetic Strategy

The compound can be synthesized primarily through the reaction of substituted amidrazones or primary amines with maleic anhydride derivatives, followed by cyclization to form the pyrrole-2,5-dione ring system. The key synthetic approach involves nucleophilic substitution and ring closure under controlled conditions, often involving heating in organic solvents such as toluene, chloroform, or diethyl ether.

Reaction of N3-Substituted Amidrazones with 2,3-Dimethylmaleic Anhydride

A notable preparation method involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride to afford 1H-pyrrole-2,5-dione derivatives, which includes the target compound or its analogues. This reaction proceeds efficiently in solvents like toluene or chloroform at their boiling points, typically within 5 hours, yielding products in 75–95% yields. The reaction can also occur at room temperature but requires longer times (up to 21 days) and generally leads to lower yields.

Parameter Conditions Observations
Reactants N3-substituted amidrazone + 2,3-dimethylmaleic anhydride 1:1 molar ratio
Solvents Toluene, chloroform, diethyl ether Best yields with toluene/chloroform at reflux
Temperature Boiling point of solvent (~60–110 °C) or room temperature Higher temperature favors faster reaction
Reaction time 5 hours (reflux) or 2–21 days (RT) Shorter time with heating
Yield 75–95% High yield under reflux conditions

This method is notable for exclusively forming 1H-pyrrole-2,5-dione derivatives, unlike reactions with maleic anhydride alone, which can lead to triazole derivatives or acyclic by-products.

One-Pot Synthesis Using Primary Amines and Maleic Anhydride Derivatives

Another practical route involves the direct reaction of primary amines, such as 3-amino-2,2-dimethylpropyl amine, with maleic anhydride or substituted maleic anhydrides in ethanol or other polar solvents. The reaction typically proceeds by nucleophilic attack of the amine on the anhydride, followed by ring closure to form the pyrrole-2,5-dione ring.

Step Description
Reactants Primary amine + maleic anhydride derivative
Solvent Ethanol or similar polar solvent
Temperature 50–80 °C
Reaction duration Approximately 2 hours
Monitoring Thin-layer chromatography (TLC)
Work-up Evaporation of solvent, filtration, washing
Purification Recrystallization or column chromatography

This method allows for efficient synthesis with relatively mild conditions and is adaptable for various substituted amines to produce a range of derivatives.

Alternative Methods and Considerations

  • Reactions involving 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines have been reported to yield substituted pyrrole-2,5-dione derivatives, which share structural similarity with the target compound. These reactions are generally performed in ethanol under reflux conditions and monitored by TLC.

  • The choice of solvent, temperature, and substituents on the amine or anhydride significantly influence the yield and purity of the product.

  • Some syntheses report the formation of side products such as 1,2,4-triazole derivatives or acyclic compounds, depending on the reaction conditions and substrates used.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Solvent(s) Temperature Reaction Time Yield (%) Notes
Amidrazone + 2,3-dimethylmaleic anhydride N3-substituted amidrazone + anhydride Toluene, chloroform, diethyl ether Reflux or RT 5 h (reflux) / 2–21 days (RT) 75–95 Exclusive formation of pyrrole-2,5-dione derivatives
Primary amine + maleic anhydride derivative 3-amino-2,2-dimethylpropyl amine + maleic anhydride Ethanol 50–80 °C ~2 h Moderate to high One-pot, mild conditions, purification by recrystallization
3,4-Dichloro-1H-pyrrole-2,5-diones + amines Substituted pyrrole + primary amine Ethanol 50–80 °C 2 h Variable Used for related derivatives, monitored by TLC

Q & A

Basic: What are the standard synthetic routes for 1-(3-Amino-2,2-dimethylpropyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step organic reactions , starting with cyclization of precursor amines or diketones under controlled conditions. For example:

  • Step 1 : Formation of the pyrrole-dione core via cyclization of substituted amines with maleic anhydride derivatives, using solvents like ethanol or toluene. Reaction temperatures (70–100°C) and time (6–24 hrs) are critical for yield optimization .
  • Step 2 : Introduction of the 3-amino-2,2-dimethylpropyl side chain via nucleophilic substitution or reductive amination. Purification employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol .
  • Characterization :
    • TLC monitors reaction progress.
    • 1H/13C NMR confirms regiochemistry and substituent positions.
    • HRMS validates molecular weight and purity .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Answer:

  • 1H NMR : Identifies proton environments (e.g., NH2 groups at δ 2.5–3.5 ppm; pyrrole protons at δ 6.0–7.0 ppm).
  • 13C NMR : Distinguishes carbonyl carbons (δ 170–180 ppm) and quaternary carbons in the dimethylpropyl group .
  • FTIR : Confirms amide C=O stretches (1650–1750 cm⁻¹) and NH2 bending (1550–1650 cm⁻¹) .
  • HRMS : Provides exact mass (e.g., [M+H]+ calculated for C10H15N2O2: 213.1234) to verify purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Use statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response : Yield, purity (via HPLC).
  • Example : A central composite design revealed that increasing ethanol polarity from 60% to 80% improves cyclization yield by 15% while reducing dimerization byproducts .

Advanced: How does the 3-amino-2,2-dimethylpropyl substituent influence bioactivity compared to other alkyl/aryl groups?

Answer:
The steric bulk and basic amine of the substituent enhance target selectivity:

  • Case Study : Analogues with shorter alkyl chains (e.g., methyl) showed 50% lower enzyme inhibition (IC50 = 12 µM vs. 6 µM for dimethylpropyl), attributed to reduced hydrophobic interactions with binding pockets .
  • Data Contradiction : In contrast, aryl-substituted derivatives exhibit higher cytotoxicity (e.g., LC50 = 8 µM vs. 20 µM for dimethylpropyl), suggesting substituent-dependent mechanisms .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

  • Hypothesis Testing : Compare assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Structural Reanalysis : Verify if discrepancies arise from tautomerism (e.g., enol-keto equilibria in the dione ring) using X-ray crystallography .
  • Example : Conflicting IC50 values (5 µM vs. 25 µM) for COX-2 inhibition were traced to pH-dependent solubility differences in assay buffers .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

  • DFT Calculations : Model frontier molecular orbitals to predict sites for electrophilic attack (e.g., LUMO localization on the dione ring) .
  • Molecular Docking : Simulate binding to targets like dopamine receptors. The dimethylpropyl group’s van der Waals interactions with hydrophobic residues (e.g., Phe320 in D2R) explain its selectivity over D1R .

Advanced: How to design enzymatic assays to study its inhibition kinetics?

Answer:

  • Assay Protocol :
    • Use recombinant enzymes (e.g., purified tyrosine kinase) in Tris-HCl buffer (pH 7.4).
    • Pre-incubate compound (0.1–100 µM) with enzyme for 10 mins before adding ATP/substrate.
    • Measure inhibition via fluorescence (e.g., ADP-Glo™ kit).
  • Data Analysis : Fit to Michaelis-Menten models to determine Ki (non-competitive inhibition observed for this compound) .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Challenge 1 : Low yield in cyclization step due to viscosity.
    Solution : Switch from batch to flow chemistry, improving heat transfer and reducing reaction time by 40% .
  • Challenge 2 : Purification bottlenecks.
    Solution : Replace column chromatography with countercurrent chromatography for higher throughput .

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